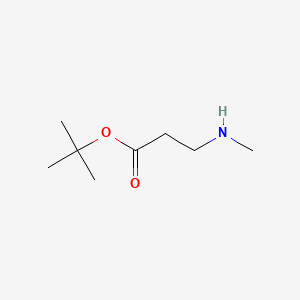

Tert-butyl 3-(methylamino)propanoate

Description

Tert-butyl 3-(methylamino)propanoate (CAS 143707-72-6) is a tertiary ester derivative featuring a methylamino group at the β-position of the propanoate backbone. Its structure combines a sterically bulky tert-butyl ester with a short-chain alkylamine, making it a versatile intermediate in organic synthesis and pharmaceutical development. The tert-butyl group enhances stability and modulates reactivity, while the methylamino group provides a site for further functionalization. This compound is commercially available at 98% purity (MFCD08275841) and is frequently employed in peptide conjugation, dendrimer synthesis, and drug delivery systems .

Properties

IUPAC Name |

tert-butyl 3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMOPRNLDIPINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143707-72-6 | |

| Record name | tert-butyl 3-(methylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The biological and physicochemical properties of tert-butyl 3-(methylamino)propanoate derivatives are highly dependent on the substituents attached to the amino group. Below is a comparative analysis of key analogs:

Key Findings :

- Solubility Modulation: The introduction of PEG-like ether chains (e.g., tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate) enhances hydrophilicity, making such derivatives valuable for aqueous-phase applications .

- Pharmaceutical Utility: Brominated analogs (e.g., tert-butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride) are tailored for targeted drug synthesis, leveraging bromine’s reactivity in cross-coupling reactions .

Functional Group Additions

- Metal-Binding Derivatives: Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)(methyl)amino)propanoate (12a) incorporates a carboxymethyl group, enabling metal chelation.

- Azide-Functionalized Analogs: Compounds like tert-butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate contain azide groups for click chemistry, facilitating bioconjugation in biocompatible materials .

Steric and Electronic Effects

- Steric Bulk : The tert-butyl group in all analogs provides steric protection to the ester moiety, reducing hydrolysis rates compared to methyl or ethyl esters.

- Electronic Modulation: Electron-withdrawing groups (e.g., bromine in tert-butyl 3-(4-bromophenyl) derivatives) increase electrophilicity, while electron-donating groups (e.g., PEG chains) enhance nucleophilicity at the amino site .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(methylamino)propanoate, and what factors influence reagent selection?

- Methodology : A three-step synthesis approach is often employed for analogous tert-butyl esters. For example, in related compounds, tert-butyl prop-2-enoate is reacted with polyether alcohols (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) in tetrahydrofuran (THF) using NaH as a base, followed by purification via silica gel chromatography . Reagent selection hinges on steric accessibility, reactivity of functional groups (e.g., tert-butyl esters for acid-labile protection), and compatibility with subsequent coupling steps (e.g., avoiding nucleophilic interference).

Q. How is this compound characterized using NMR spectroscopy?

- Methodology : For structural confirmation, H and C NMR are critical. In similar tert-butyl thioether propanoates, key signals include:

- H NMR: δ ~1.4 ppm (tert-butyl C(CH)), δ ~3.0–3.5 ppm (methylamino N–CH), and δ ~2.5–2.8 ppm (propanoate backbone CH) .

- C NMR: δ ~80 ppm (tert-butyl quaternary carbon), δ ~170 ppm (ester carbonyl), and δ ~35–45 ppm (methylamino carbons) .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Silica gel column chromatography is standard, using gradients of ethyl acetate/hexane to resolve polar impurities. For sensitive intermediates, flash chromatography under inert atmospheres (e.g., argon) prevents decomposition. Preparative HPLC is recommended for high-purity demands (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?

- Methodology : Yield discrepancies often arise from kinetic vs. thermodynamic control in multi-step syntheses. For example, in a three-step process, incomplete deprotection or side reactions (e.g., ester hydrolysis) may occur at scale. Mitigation strategies:

- Monitor reaction progress via TLC or inline FTIR for real-time intermediate tracking.

- Optimize stoichiometry of NaH in THF to avoid overactivation of hydroxyl groups, which can lead to dimerization .

- Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) affecting yield .

Q. What strategies improve coupling efficiency of this compound in PEG-based linker systems?

- Methodology : PEG linkers require precise control of steric hindrance and solubility. Key strategies:

- Activate the methylamino group with NHS esters or tosylates for nucleophilic substitution .

- Use PEG spacers with ethoxy repeats (e.g., tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate) to enhance aqueous solubility and reduce steric clash during bioconjugation .

- Employ microwave-assisted synthesis to accelerate coupling kinetics and minimize side products .

Q. How should crystallographic data be analyzed to confirm the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction is definitive. Critical parameters include:

- Space group determination (e.g., Z = 8 for tert-butyl carbamates) and refinement of anisotropic displacement parameters.

- Hydrogen bonding analysis (e.g., N–H···O interactions in methylamino groups) to validate stereochemical orientation .

- Use software like SHELXTL for structure solution, ensuring R-factor convergence (<0.05) and low residual electron density (<0.3 eÅ) .

Q. What analytical approaches differentiate this compound from its regioisomers or degradation products?

- Methodology :

- LC-MS/MS : Monitor molecular ion [M+H] (e.g., m/z ~230 for CHNO) and fragment patterns (e.g., loss of tert-butyl group: m/z ~174).

- HPLC-DAD : Compare retention times and UV profiles (λ ~210 nm for ester carbonyls) against authenticated standards .

- TGA/DSC : Assess thermal stability; tert-butyl esters typically degrade at >150°C, while degradation products (e.g., carboxylic acids) show lower decomposition thresholds .

Data Contradiction Analysis

Q. How to address conflicting NMR data for this compound across literature sources?

- Methodology : Variations arise from solvent effects, pH, or impurities. Standardize conditions:

- Use deuterated chloroform (CDCl) for consistency, as DMSO-d may protonate the methylamino group, altering chemical shifts.

- Compare with structurally validated analogs (e.g., tert-butyl 3-(4-fluorophenylthio)propanoate, δ 1.4 ppm tert-butyl signal) .

- Perform spiking experiments with known impurities (e.g., tert-butyl alcohol) to identify overlapping peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.